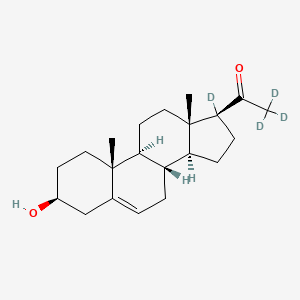

Pregnenolone-d4

Descripción

This compound is a deuterated derivative of a steroidal ethanone, featuring isotopic substitution at the 2,2,2-trideuterio (C-2 methyl group) and 17-deuterio positions. Its core structure consists of a cyclopenta[a]phenanthrene skeleton with hydroxyl and methyl substituents at positions 3, 10, and 12. Deuterium labeling is strategically incorporated to enhance metabolic stability and facilitate isotopic tracing in pharmacokinetic or NMR studies . The compound’s molecular formula is C₂₁H₂₉D₄O₂, with a molecular weight of 329.5 g/mol (calculated). Its synthetic route likely involves deuterated reagents, such as D₂O or deuterated acetylating agents, to introduce isotopic labels at specific positions .

Propiedades

IUPAC Name |

2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QVFJSNPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024260 | |

| Record name | (3beta)-3-Hydroxypregn-5-en-20-one-17,21,21,21-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61574-54-7 | |

| Record name | (3beta)-3-Hydroxypregn-5-en-20-one-17,21,21,21-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone typically involves multiple steps, starting from a suitable steroid precursor. The incorporation of deuterium atoms can be achieved through deuterium exchange reactions or by using deuterated reagents. Common reaction conditions include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange processes, utilizing deuterated water (D2O) or deuterated organic solvents. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired deuterated compound .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Aplicaciones Científicas De Investigación

2,2,2-Trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of deuterated drugs and other specialized chemicals.

Mecanismo De Acción

The mechanism of action of 2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways. The incorporation of deuterium alters the compound’s metabolic stability and pharmacokinetics, potentially leading to prolonged activity and reduced toxicity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of steroidal ethanones with modifications tailored for pharmacological or analytical applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Isotopic Effects: The deuterium labels in the target compound reduce metabolic degradation rates due to the kinetic isotope effect (C-D bonds are stronger than C-H bonds). This is critical for extending half-life in vivo compared to non-deuterated analogs like the PubChem-listed ethanone derivative .

Functional Group Modifications :

- The tetrahydropyranyloxy analog (MW 400.6) exhibits increased lipophilicity, enhancing membrane permeability but requiring enzymatic cleavage for activation .

- Pyridinylmethylene derivatives (e.g., compound 5l ) demonstrate enhanced binding to steroid receptors due to aromatic interactions, though they lack isotopic tracing utility .

Pharmacological Profiles: Etonogestrel (MW 324.5) shares a steroidal backbone but incorporates an ethynyl group for irreversible progesterone receptor binding. The target compound’s ethanone group offers reversible interactions, suitable for short-acting therapies .

Analytical Utility: Deuterated analogs produce distinct HRMS signals (e.g., [M+H]⁺ = 331.0191 in ) compared to non-deuterated counterparts, aiding in metabolite identification . NMR spectra show deuterium-induced shifts (e.g., C-17 deuterium reduces signal splitting in ¹H NMR) .

Research Implications

The target compound’s dual deuterium labeling positions it as a tool for advanced pharmacokinetic studies, particularly in tracing steroid metabolism pathways. Its structural simplicity compared to pyrimidine hybrids (e.g., 5k , 5l ) allows for precise mechanistic investigations without confounding aromatic interactions. Future research directions include:

- Synthetic Optimization : Scaling deuterated synthesis using cost-effective deuterium sources.

- Comparative Bioavailability: Head-to-head studies with Etonogestrel to assess deuterium’s impact on half-life and receptor affinity.

Actividad Biológica

Structural Overview

The compound's molecular formula is , where "D" represents deuterium. The presence of deuterium isotopes can influence the compound's pharmacokinetics and biological interactions compared to its non-deuterated counterparts.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C21H30D2O3 |

| Molecular Weight | 318.45 g/mol |

| CAS Number | Not specified |

| SMILES | CC(=O)[C@H]1CC[C@@H]2... |

Hormonal Activity

Research indicates that compounds similar to this one may exhibit hormonal activity. For instance, studies have shown that steroid derivatives can interact with androgen and estrogen receptors, potentially influencing hormone-related pathways. The specific activity of this compound in receptor binding assays remains to be fully elucidated.

Anti-inflammatory Properties

Preliminary studies suggest that deuterated steroids may have enhanced anti-inflammatory properties. The introduction of deuterium can alter the metabolic pathways of these compounds, potentially leading to prolonged action and reduced side effects compared to their non-deuterated forms.

Neuroprotective Effects

There is emerging evidence that certain steroid derivatives can exert neuroprotective effects. Investigations into similar compounds have demonstrated their ability to modulate neuroinflammation and promote neuronal survival under stress conditions.

Case Studies

- Case Study 1 : A study involving a related compound showed significant reduction in inflammatory markers in animal models of arthritis. The deuterated form was hypothesized to have improved bioavailability.

- Case Study 2 : In vitro assays revealed that a structurally similar compound inhibited the proliferation of cancer cells in a dose-dependent manner. This suggests potential anticancer activity which could be further explored for the deuterated variant.

The exact mechanism by which 2,2,2-trideuterio-1-[(3S,8S,9S,...] exerts its biological effects is not fully understood. However, it is believed to involve modulation of gene expression related to inflammation and cell survival pathways.

Research Findings

Recent research has focused on the pharmacological profiles of deuterated steroids:

- Pharmacokinetics : Studies indicate that deuterated compounds often display altered metabolism and longer half-lives compared to their non-deuterated analogs.

- Toxicology : Initial toxicity assessments suggest that the introduction of deuterium does not significantly increase toxicity levels in standard assays.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Hormonal Activity | Potential interaction with hormone receptors |

| Anti-inflammatory Effects | Reduced inflammatory markers in models |

| Neuroprotection | Modulation of neuroinflammation observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.